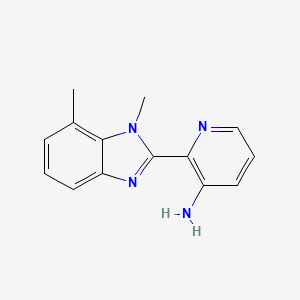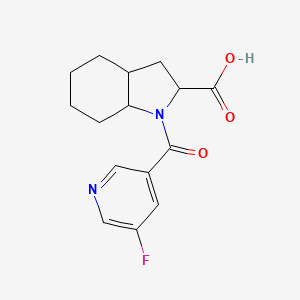![molecular formula C14H17FN2O3 B6632170 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a fluorinated pyridine ring, a piperidine ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. This can be achieved through a series of reactions including halogenation and nucleophilic substitution. The piperidine ring is then introduced via a cyclization reaction, followed by the attachment of the propanoic acid group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
化学反応の分析
Types of Reactions
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the fluorine atom .
科学的研究の応用
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with unique properties
作用機序
The mechanism by which 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and piperidine-containing molecules. Examples include:
- 5-Fluoropyridine-3-carboxylic acid
- 1-(5-Fluoropyridine-3-carbonyl)piperidine
- 3-(1-Piperidinyl)propanoic acid .
Uniqueness
What sets 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.
特性
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQWFIBIFQYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)

![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)



![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

